molecular formula C13H14ClF3N2O3 B8574481 Propanoic acid, 2-((((4-chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)-2-methyl-, methyl ester CAS No. 70842-02-3

Propanoic acid, 2-((((4-chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)-2-methyl-, methyl ester

Cat. No. B8574481
Key on ui cas rn: 70842-02-3
M. Wt: 338.71 g/mol
InChI Key: SPEYUSRXPOAHEC-UHFFFAOYSA-N
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Patent
US04234736

Procedure details

9.75 g (50 mmol) of 5-amino-2-chlorobenzotrifluoride and 7.15 g (50 mmol) of 2-isocyanato-2-methylpropionic acid methyl ester were admixed and melted at 80° C. The melt was maintained at 80° C. for 30 minutes. The resulting product which was crystallized during the process, was recrystallized from isopropanol/methylene chloride and dried at 50° C. for 20 hours, under greatly reduced pressure, to yield N-[(3-Trifluoromethyl-4-chloro-phenyl)-carbamoyl]-2-methylalanine methyl ester, m.p. 141°-142° C.

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[CH3:13][O:14][C:15](=[O:22])[C:16]([N:19]=[C:20]=[O:21])([CH3:18])[CH3:17]>>[CH3:13][O:14][C:15](=[O:22])[C:16]([CH3:18])([CH3:17])[NH:19][C:20](=[O:21])[NH:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6]([C:8]([F:9])([F:10])[F:11])[CH:7]=1

Inputs

Step One
Name
Quantity
9.75 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)C(F)(F)F)Cl
Step Two
Name
Quantity
7.15 g
Type
reactant
Smiles
COC(C(C)(C)N=C=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting product which was crystallized during the process
CUSTOM
Type
CUSTOM
Details
was recrystallized from isopropanol/methylene chloride
CUSTOM
Type
CUSTOM
Details
dried at 50° C. for 20 hours, under greatly reduced pressure
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
COC(C(NC(NC1=CC(=C(C=C1)Cl)C(F)(F)F)=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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